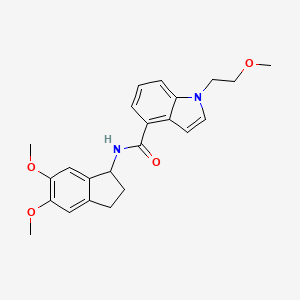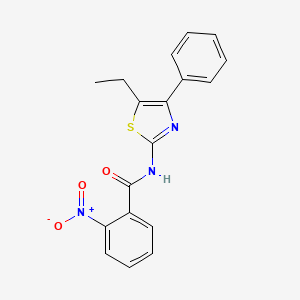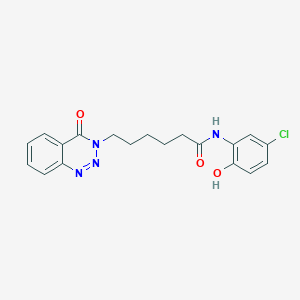![molecular formula C21H23N3O3 B11009920 N-[3-(acetylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009920.png)
N-[3-(acetylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with acetylamino and dimethylphenyl groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative. This step often requires the use of a strong base or acid catalyst under controlled temperature conditions.
-
Introduction of the Acetylamino Group: : The acetylamino group can be introduced via an acetylation reaction. This involves reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
-
Attachment of the Dimethylphenyl Group: : The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the intermediate with a dimethylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The acetylamino group could participate in hydrogen bonding, while the aromatic rings might engage in π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-1-phenyl-5-oxopyrrolidine-3-carboxamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
N-[3-(acetylamino)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Contains a single methyl group, potentially altering its chemical properties.
Uniqueness
N-[3-(acetylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both acetylamino and dimethylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-13-7-8-19(9-14(13)2)24-12-16(10-20(24)26)21(27)23-18-6-4-5-17(11-18)22-15(3)25/h4-9,11,16H,10,12H2,1-3H3,(H,22,25)(H,23,27) |
InChI Key |
OWMXFYNFGKYEIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide](/img/structure/B11009842.png)
![N-(1,3-benzothiazol-2-yl)-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11009856.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B11009860.png)

![2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11009870.png)

![2-(4-nitro-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11009884.png)

![N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11009890.png)
![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11009895.png)

![1-benzyl-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009904.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-2-yl)methanone](/img/structure/B11009907.png)
![4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B11009914.png)
